molecular formula C7H13NO B13465780 (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B13465780
M. Wt: 127.18 g/mol
InChI Key: TXLAYODJGYCSDO-NKWVEPMBSA-N
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Description

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for cyclization, carboxylic acids for condensation, and various oxidizing and reducing agents for specific transformations.

Major Products Formed

The major products formed from these reactions include N-substituted pyrroles, oxo derivatives, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

TXLAYODJGYCSDO-NKWVEPMBSA-N

Isomeric SMILES

C[C@]12CNC[C@H]1COC2

Canonical SMILES

CC12CNCC1COC2

Origin of Product

United States

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